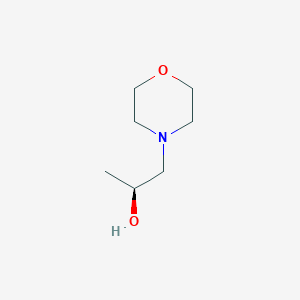

(2S)-1-(morpholin-4-yl)propan-2-ol

CAS No.: 65617-17-6

Cat. No.: VC7380532

Molecular Formula: C7H15NO2

Molecular Weight: 145.202

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65617-17-6 |

|---|---|

| Molecular Formula | C7H15NO2 |

| Molecular Weight | 145.202 |

| IUPAC Name | (2S)-1-morpholin-4-ylpropan-2-ol |

| Standard InChI | InChI=1S/C7H15NO2/c1-7(9)6-8-2-4-10-5-3-8/h7,9H,2-6H2,1H3/t7-/m0/s1 |

| Standard InChI Key | YAXQOLYGKLGQKA-ZETCQYMHSA-N |

| SMILES | CC(CN1CCOCC1)O |

Introduction

(2S)-1-(morpholin-4-yl)propan-2-ol is a chiral compound with significant applications in organic synthesis and medicinal chemistry. It is a key intermediate in the synthesis of various biologically active compounds, including analgesics and enzyme inhibitors. This article provides a comprehensive overview of its properties, synthesis methods, and applications based on diverse scientific sources.

Synthesis Methods

The synthesis of (2S)-1-(morpholin-4-yl)propan-2-ol often involves chemoenzymatic methods, particularly lipase-catalyzed kinetic resolution of racemic 1-(morpholin-4-yl)propan-2-ol. This method allows for the production of enantiomerically pure compounds, which are crucial for pharmaceutical applications .

Lipase-Catalyzed Kinetic Resolution

-

Substrate: Racemic 1-(morpholin-4-yl)propan-2-ol

-

Catalyst: Lipase

-

Acyl Donor: Vinyl acetate

-

Solvent: tert-butyl methyl ether (MTBE)

-

Outcome: Enantiomerically pure (2S)-1-(morpholin-4-yl)propan-2-ol

Applications in Medicinal Chemistry

(2S)-1-(morpholin-4-yl)propan-2-ol serves as a valuable precursor in the synthesis of various biologically active compounds. These include:

-

Analgesics: It is used in the synthesis of novel opioid receptor agonists, which have potential as analgesics with reduced side effects .

-

Enzyme Inhibitors: Derivatives of this compound have shown activity against enzymes such as acetylcholinesterase and kynurenine-3-monooxygenase .

-

Receptor Agonists: Compounds based on this scaffold have been explored for their agonistic activity towards receptors like the complement component 5a and melanin-concentrating hormone receptor .

Research Findings

Recent studies have highlighted the versatility of (2S)-1-(morpholin-4-yl)propan-2-ol in medicinal chemistry. Its derivatives have been evaluated for anti-hypertensive, anti-inflammatory, and lipid bilayer membrane activities, demonstrating a broad potential in drug development .

Biological Activities

| Biological Activity | Compound Derivatives |

|---|---|

| Analgesic | Novel opioid receptor agonists |

| Enzyme Inhibition | Acetylcholinesterase, kynurenine-3-monooxygenase inhibitors |

| Receptor Agonism | Complement component 5a, melanin-concentrating hormone receptor agonists |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume